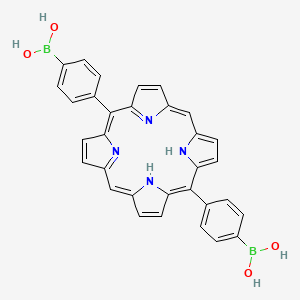

5,15-Bis(4-dioxylborylphenyl)porphyrin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5,15-bis(4-hydroxyphenyl)-10,20-bis(4-carboxyphenyl)porphyrin (BBP) moiety has been reported, and its versatile self-assembly into multiporphyrin hydrogen-bonding ‘polymers’ in four different reaction and crystallization conditions .Molecular Structure Analysis

The porphyrin system exhibits a near planar macrocycle conformation with an average deviation from the least-squares plane of the 24 macrocycle atoms .Chemical Reactions Analysis

The synthesis of two A2B2 porphyrins, {5,15-bis-[4-(octyloxy)phenyl]-porphyrinato}zinc (ii) (4) and {5,15-bis-(carbazol-3-yl-ethynyl)-10,20-bis-[4-(octyloxy)phenyl]-porphinato}-zinc (ii) (9), is reported .Physical And Chemical Properties Analysis

The molecular formula of 5,15-Bis(4-dioxylborylphenyl)porphyrin is C32H24B2N4O4 and its molecular weight is 550.2 g/mol.Wissenschaftliche Forschungsanwendungen

Porphyrin Synthesis

Porphyrins are widely used in nature and have a multitude of contemporary applications . The synthesis of functionalized porphyrins has reached a state of refinement where almost any desired porphyrin can be synthesized . 5,15-Bis(4-dioxylborylphenyl)porphyrin could be used as a starting point for further functionalization reactions .

Catalysts for Chemical Reactions

When complexed to metals, porphyrins can serve as catalysts for important chemical reactions . The unique structure of 5,15-Bis(4-dioxylborylphenyl)porphyrin could potentially enhance its catalytic properties.

Solar Energy Generation

Porphyrins are central to the biochemical functioning of plants and are involved in the generation, storage, and use of oxygen . Therefore, 5,15-Bis(4-dioxylborylphenyl)porphyrin could potentially be used in solar energy generation applications.

Theranostic Agents

Porphyrins can function as useful theranostic agents . The unique properties of 5,15-Bis(4-dioxylborylphenyl)porphyrin could make it a valuable molecule in this field.

Novel Materials

Porphyrins can be used as novel materials for a wide range of applications . The unique structure of 5,15-Bis(4-dioxylborylphenyl)porphyrin could potentially be used to create new materials with unique properties.

Photocatalytic Degradation of Pollutants

Porphyrin-based nanostructures have been shown to be effective in the photocatalytic degradation of pollutants . 5,15-Bis(4-dioxylborylphenyl)porphyrin could potentially be used to create effective photocatalysts for this purpose.

Wirkmechanismus

Target of Action

The primary target of 5,15-Bis(4-dioxylborylphenyl)porphyrin is the S-protein of SARS-CoV-2 . The S-protein, or spike protein, is a key component of the virus that enables it to bind to and enter host cells. By interacting with this protein, the compound may interfere with the virus’s ability to infect cells.

Mode of Action

The compound interacts with its target through a process that involves photoirradiation . When the compound is photoirradiated in a complex with the SARS-CoV-2 S-protein, it can result in the partial oxidation of amino acid residues of the protein and distort its primary and secondary structures . This interaction could potentially inhibit the ability of the virus to bind to and infect host cells.

Result of Action

The result of the compound’s action is a decrease in the thermal resistance of the S-protein complex to melting by 15 °C compared to the free S-protein, and causes porphyrin release . This suggests that the compound may destabilize the S-protein, potentially inhibiting the virus’s ability to infect host cells.

Zukünftige Richtungen

Porphyrin-based MOFs constructed from porphyrin ligands and metal nodes combine the unique features of porphyrins and MOFs as well as overcoming their respective limitations . This suggests that there could be potential future directions in the design and construction of advanced photocatalysts using 5,15-Bis(4-dioxylborylphenyl)porphyrin .

Eigenschaften

IUPAC Name |

[4-[15-(4-boronophenyl)-21,22-dihydroporphyrin-5-yl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24B2N4O4/c39-33(40)21-5-1-19(2-6-21)31-27-13-9-23(35-27)17-25-11-15-29(37-25)32(20-3-7-22(8-4-20)34(41)42)30-16-12-26(38-30)18-24-10-14-28(31)36-24/h1-18,35-36,39-42H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHQWCBZYCKLSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)B(O)O)C=C4)N3)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24B2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,15-Bis(4-dioxylborylphenyl)porphyrin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate](/img/structure/B3326802.png)

![2-Chloro-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine](/img/structure/B3326839.png)

![2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid](/img/structure/B3326871.png)